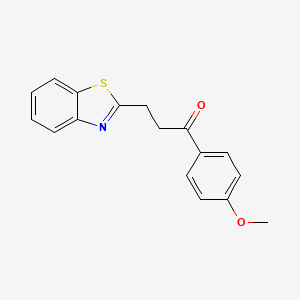![molecular formula C20H27BrN2O5 B11073657 ethyl 6-bromo-1-[2-hydroxy-3-(morpholin-4-yl)propyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11073657.png)
ethyl 6-bromo-1-[2-hydroxy-3-(morpholin-4-yl)propyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-BROMO-1-(2-HYDROXY-3-MORPHOLINOPROPYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromine atom, a morpholine ring, and an indole core, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-1-(2-HYDROXY-3-MORPHOLINOPROPYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps:
Morpholine Addition: The morpholine ring is introduced via nucleophilic substitution, where a suitable leaving group on the indole derivative is replaced by morpholine.
Esterification: The carboxylate group is formed through esterification, typically using ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the morpholine ring may enhance its binding affinity and specificity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: Shares the bromine-substituted indole core but lacks the additional functional groups.
1-(2-Hydroxy-3-morpholinopropyl)-5-methoxy-2-methylindole: Similar structure but without the ethyl ester group.
5-Methoxy-2-methylindole: Lacks the bromine and morpholine groups.
Uniqueness
ETHYL 6-BROMO-1-(2-HYDROXY-3-MORPHOLINOPROPYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H27BrN2O5 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
ethyl 6-bromo-1-(2-hydroxy-3-morpholin-4-ylpropyl)-5-methoxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C20H27BrN2O5/c1-4-28-20(25)19-13(2)23(12-14(24)11-22-5-7-27-8-6-22)17-10-16(21)18(26-3)9-15(17)19/h9-10,14,24H,4-8,11-12H2,1-3H3 |
InChI Key |
YUSYRDPYBOFPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)CC(CN3CCOCC3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Penten-2-one, 4-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]-](/img/structure/B11073580.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-ethylacetamide](/img/structure/B11073586.png)
![1-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11073591.png)

![4-(4-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11073603.png)
![15-fluoro-6,6-dioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13(18),14,16-pentaen-2-one](/img/structure/B11073612.png)
![3-[(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino]benzoic acid](/img/structure/B11073630.png)


![Urea, N-(3-methylbenzoyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-](/img/structure/B11073655.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide](/img/structure/B11073660.png)
![N-(2-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}ethyl)acetamide](/img/structure/B11073662.png)
![ethyl {3-methyl-5-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11073666.png)
![Pentyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B11073671.png)
